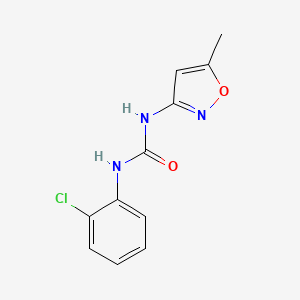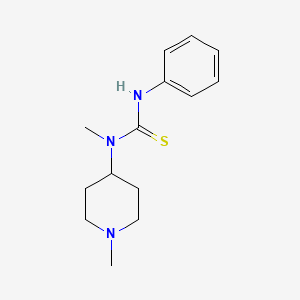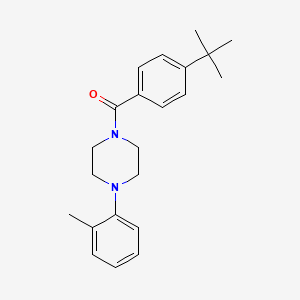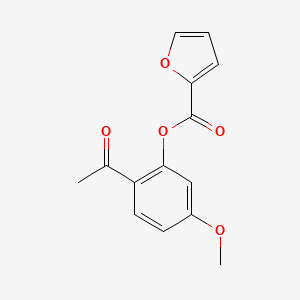
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPTA is a triazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In plant growth regulation, this compound has been reported to enhance plant growth by increasing the activity of antioxidant enzymes and regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been reported to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. This compound has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In physiological studies, this compound has been shown to enhance plant growth and increase crop yield by regulating the expression of genes involved in plant growth and development.
実験室実験の利点と制限
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. This compound has also shown promising results in different scientific research fields, which makes it a potential candidate for further studies. However, this compound has some limitations, including its low solubility in water, which can limit its application in some experiments. This compound also requires further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, this compound can be further studied as a potential anticancer agent, anti-inflammatory, and analgesic. In agriculture, this compound can be further tested as a plant growth regulator to increase crop yield and enhance plant growth. In material science, this compound can be further used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis. Further studies are also required to fully understand the mechanism of action and potential side effects of this compound.
Conclusion
In conclusion, this compound is a triazole-based compound that has shown promising results in scientific research. This compound has been synthesized using different methods and has potential applications in different fields, including medicinal chemistry, agriculture, and material science. This compound has been reported to have anti-inflammatory and analgesic effects, inhibit the proliferation of cancer cells, and enhance plant growth. Although this compound has some limitations, it has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. Further studies are required to fully understand the mechanism of action and potential side effects of this compound, and to explore its potential applications in different fields.
合成法
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized using different methods, including the reaction of 3-pyridinylhydrazine with phenoxyacetic acid in the presence of triethylamine and acetic anhydride. Another method involves the reaction of 3-pyridinylhydrazine with phenoxyacetyl chloride in the presence of triethylamine and dichloromethane. These methods have been reported in scientific literature and have shown good yields of this compound.
科学的研究の応用
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in different fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been reported to have anti-inflammatory and analgesic effects. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been tested as a plant growth regulator, and it has shown promising results in promoting plant growth and increasing crop yield. In material science, this compound has been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis.
特性
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-18-14(11-5-4-8-17-9-11)19-20(15)13(21)10-22-12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPPXHNCARFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)



![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)
![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)
